Potassium (3,5-dinitro-2-methylphenyl)trifluoroborate
Overview
Description
Potassium (3,5-dinitro-2-methylphenyl)trifluoroborate is a chemical compound with the CAS Number: 850623-72-2 . It has a molecular weight of 288.03 and a molecular formula of C7H5BF3KN2O4 . The IUPAC name for this compound is potassium trifluoro (2-methyl-3,5-dinitrophenyl)borate (1-) .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5BF3N2O4.K/c1-4-6(8(9,10)11)2-5(12(14)15)3-7(4)13(16)17;/h2-3H,1H3;/q-1;+1 . The exact mass of the compound is 287.99300 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 288.03 and a molecular formula of C7H5BF3KN2O4 . The canonical SMILES string for the compound is B-N+[O-])N+[O-])(F)(F)F.[K+] .Scientific Research Applications
Synthesis and Characterization
- Potassium 3,5-dinitro-1,2,4-triazolate, a related compound, has been used in the synthesis of neat 3,5-dinitro-1H-1,2,4-triazole, a sensitive and explosive material. This showcases the role of potassium-based compounds in creating energetic materials for applications like aerospace and drilling (Haiges et al., 2015).
Synthesis of Potassium Derivatives
- Potassium-bis(trifluoromethyl)amino trifluoroborate, another derivative, has been synthesized for its potential use in various chemical reactions, demonstrating the versatility of potassium trifluoroborate compounds in chemical synthesis (Pawelke, 1988).
Application in Metal-Organic Frameworks
- Sodium and potassium 3,5-dinitro-4-hydropyrazolate salts, structurally similar to the subject compound, have been explored for their use in constructing three-dimensional metal–organic frameworks, which are critical in developing super-heat-resistant explosives (Zhang et al., 2019).
Cross-Coupling Reactions
- Potassium alkenyltrifluoroborates, akin to the subject compound, have been used in palladium-catalyzed coupling reactions with aryl or alkenyl halides or triflates, highlighting their importance in organic synthesis and pharmaceutical research (Molander and Rivero, 2002).
Properties
IUPAC Name |
potassium;trifluoro-(2-methyl-3,5-dinitrophenyl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF3N2O4.K/c1-4-6(8(9,10)11)2-5(12(14)15)3-7(4)13(16)17;/h2-3H,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATHPRZGMORMCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC(=C1C)[N+](=O)[O-])[N+](=O)[O-])(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF3KN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661245 | |
Record name | Potassium trifluoro(2-methyl-3,5-dinitrophenyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850623-72-2 | |
Record name | Potassium trifluoro(2-methyl-3,5-dinitrophenyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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